Eddha

Description

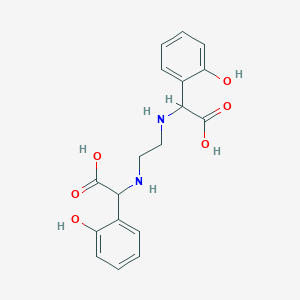

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZHMLOHNYWKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6021-71-2 (iron(+3) salt), 1170-02-1 (Parent) | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30864677 | |

| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1170-02-1, 6021-71-2 | |

| Record name | Ethylenediaminedi-o-hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,.alpha.'-(1,2-ethanediyldiimino)bis[2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine-N,N'-bis((2-hydroxyphenyl)acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid), commonly known as EDDHA, is a hexadentate chelating agent. Similar to the well-known aminopolycarboxylic acid, EDTA, this compound can form stable complexes with metal ions. Its structure, incorporating two amine groups, two phenolic hydroxyl groups, and two carboxylic acid groups, allows it to bind a single metal ion at six points, forming a highly stable, water-soluble complex.[1]

The full chemical name for this compound is 2-[2-[[2-Hydroxy-1-(2-hydroxyphenyl)-2-oxoethyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid .[1] When chelated with iron(III) and formulated as a sodium salt, its chemical name is Sodium [α,α'-(ethylenediimino)bis[2-hydroxybenzene-1-acetato]]ferrate(1-) .

This technical guide provides a comprehensive overview of this compound, including its synthesis, isomeric forms, analytical characterization, and its well-established role in plant nutrition, which serves as a model for its chelating action.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multicomponent reaction involving phenol, glyoxylic acid, and ethylenediamine.[1] This process, a modified Mannich reaction, involves the condensation of the reactants to form the this compound molecule.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on described synthesis methods:

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnels, add a molar excess of phenol and heat to approximately 70°C with continuous stirring.

-

Addition of Reactants: Uniformly and simultaneously add an aqueous solution of glyoxylic acid (e.g., 50 wt%) and ethylenediamine dropwise to the heated phenol over a period of 1.5 hours. In a subsequent step, continue the dropwise addition of glyoxylic acid and an alkaline solution (e.g., 32% sodium hydroxide) for another 1.5 hours.

-

Reaction and Product Formation: After the additions are complete, increase the temperature to 90°C and maintain it for 1 hour to ensure the reaction goes to completion.

-

Purification: Cool the reaction mixture to room temperature. To remove the excess phenol, perform a solvent extraction using a suitable organic solvent like toluene. The this compound salt will remain in the aqueous phase.

-

Chelation with Iron: The resulting this compound salt solution can then be reacted with an inorganic iron salt, such as iron nitrate nonahydrate, to form the Fe-EDDHA chelate.

-

Isolation: The final Fe-EDDHA product can be isolated from the solution by concentration, centrifugal separation, and drying.

Isomers of this compound

This compound exists as several positional isomers, which differ in the position of the hydroxyl group on the phenyl rings relative to the ethylenediamine backbone. The three main isomers are:

-

ortho-ortho (o,o)-EDDHA: Both hydroxyl groups are in the ortho position. This isomer is the most effective chelating agent, forming the most stable complexes with iron.

-

ortho-para (o,p)-EDDHA: One hydroxyl group is in the ortho position, and the other is in the para position.

-

para-para (p,p)-EDDHA: Both hydroxyl groups are in the para position.

The effectiveness of commercial Fe-EDDHA products is largely determined by the percentage of the ortho-ortho isomer.

Diagram of this compound Chelation and Isomers

Caption: Chelation of an iron ion by the this compound ligand, resulting in different positional isomers.

Analytical Characterization

The quantification of this compound and its isomers is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

HPLC Analysis of this compound Isomers

Ion-pair reversed-phase HPLC is the standard method for the separation and quantification of Fe-EDDHA isomers, as outlined in European Standard EN 13368-2:2017.

-

Sample Preparation: Dissolve a known weight of the Fe-EDDHA sample in demineralized water to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., Eurospher II 100 Vertex Plus C18A, 4.0 × 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer containing an ion-pairing agent, such as tetrabutylammonium (TBA+). A typical mobile phase could be an aqueous buffer at pH 6.0 with 35% acetonitrile and 5 mM tetrabutylammonium hydroxide.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV-Vis detector at a wavelength of 280 nm.

-

-

Analysis: The different isomers of Fe-EDDHA will separate based on their interaction with the stationary and mobile phases, resulting in distinct peaks in the chromatogram. The concentration of each isomer is determined by comparing its peak area to that of a certified reference standard.

NMR Analysis of this compound Isomers

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of this compound isomers and impurities. A key challenge is the paramagnetic nature of Fe(III), which broadens the NMR signals. Therefore, the iron must be removed before analysis.

-

Sample Preparation (Deferration):

-

Dissolve the Fe-EDDHA sample in a suitable solvent.

-

Add a solution of potassium ferrocyanide to precipitate the iron as Prussian Blue.

-

Centrifuge the sample (e.g., at 18,000 g for 5 minutes) to remove the Prussian Blue precipitate.

-

The supernatant, containing the iron-free this compound ligands, is then used for NMR analysis.

-

-

NMR Sample Preparation:

-

Evaporate the solvent from the supernatant and redissolve the residue in a deuterated solvent (e.g., D₂O).

-

For ¹H NMR, a sample concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.

-

For ¹³C NMR, a higher concentration of 50-100 mg is generally required.

-

-

NMR Data Acquisition:

-

Acquire 1D ¹H and ¹³C NMR spectra.

-

For more detailed structural information and assignment of isomers and impurities, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

-

Data Analysis: The chemical shifts and coupling constants in the NMR spectra provide detailed information about the molecular structure, allowing for the identification and quantification of the different this compound isomers and any synthesis byproducts.

Mechanism of Action in Biological Systems: Iron Uptake in Plants

The primary application of Fe-EDDHA is in agriculture to treat iron deficiency in plants, particularly in alkaline soils where iron availability is low. The mechanism of iron uptake from Fe-EDDHA in non-graminaceous (Strategy I) plants is a well-studied example of its biological activity.

The process involves several key steps at the root surface:

-

Rhizosphere Acidification: The plant root actively pumps protons (H⁺) into the surrounding soil (rhizosphere), lowering the pH.

-

Reduction of Fe(III) to Fe(II): A membrane-bound enzyme, ferric chelate reductase (FCR), on the root surface reduces the iron in the Fe(III)-EDDHA complex to the more soluble ferrous form, Fe(II).

-

Transport into the Root: The Fe(II) ion is then transported across the root cell membrane by specific iron-regulated transporters (IRT).

Diagram of the Iron Uptake Workflow (Strategy I)

Caption: Workflow of iron uptake from Fe-EDDHA by Strategy I plants.

Quantitative Data Summary

The composition of commercial Fe-EDDHA fertilizers can vary. The table below presents representative data on the distribution of this compound isomers and their stability at different pH values, compiled from various studies.

| Parameter | Product A (%) | Product B (%) | Product C (%) |

| o,o-EDDHA | 21.3 ± 0.6 | 25.2 ± 0.8 | 36 ± 1 |

| o,p-EDDHA | 10.1 ± 0.2 | 7.2 ± 0.1 | Not Detected |

| p,p-EDDHA | 1.3 ± 0.4 | 1.5 ± 0.1 | Not Detected |

Data adapted from studies comparing HPLC and NMR quantification methods.

| pH | Stability of d,l-rac-Fe-(o,o) this compound over time | Stability of meso-Fe-(o,o) this compound over time |

| 3 | Decreasing | Increasing |

| 5 | Increasing | Decreasing |

| 7 | Increasing | Increasing |

Qualitative stability trends of Fe-(o,o) this compound isomers in aqueous solution.

Conclusion

This compound is a highly effective chelating agent with significant applications in fields requiring the solubilization and delivery of metal ions. Its synthesis, isomeric forms, and analytical characterization are well-documented. The mechanism of iron uptake in plants provides a valuable model for understanding its function in biological systems. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this compound and related compounds.

References

The Unseen Claw: An In-depth Technical Guide to the Mechanism of Action of EDDHA as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) is a powerful hexadentate chelating agent renowned for its high affinity and specificity for ferric iron (Fe³⁺). This technical guide elucidates the intricate mechanism of action of this compound, focusing on its coordination chemistry, the significance of its stereoisomers, and its application in sequestering metal ions. Through a comprehensive review of existing literature, this document provides a detailed understanding of this compound's function, supported by quantitative data, experimental protocols, and visual representations of its chemical and biological interactions.

Introduction

Iron is a vital micronutrient for nearly all living organisms, playing a critical role in numerous physiological and biochemical processes. However, its bioavailability is often limited, particularly in neutral to alkaline environments where it readily forms insoluble ferric hydroxides. Chelating agents are employed to counteract this by forming stable, water-soluble complexes with iron, thereby maintaining its availability. Among the various chelators, this compound has emerged as one of the most effective, especially in agricultural applications for correcting iron chlorosis in plants. Its high stability constant with Fe³⁺ makes it a subject of significant interest in various scientific and industrial fields. This guide delves into the fundamental principles governing the chelating action of this compound.

Chemical Structure and Isomerism

This compound is an aminopolycarboxylic acid with a chemical formula of C₁₈H₂₀N₂O₆. Its structure features two amine groups, two phenolic hydroxyl groups, and two carboxylic acid groups, which act as the six coordination sites for a metal ion. The spatial arrangement of the phenolic groups relative to the ethylenediamine bridge gives rise to three positional isomers: ortho-ortho, ortho-para, and para-para this compound.

The chelating efficacy of these isomers varies significantly. The ortho-ortho (o,o-EDDHA) isomer exhibits the strongest chelation and is the most stable and effective form for agricultural use, particularly in alkaline soils.[1] This is because the ortho positioning of the hydroxyl and carboxyl groups on both phenyl rings allows for the formation of a stable, hexadentate octahedral complex with the iron ion. The ortho-para (o,p-EDDHA) isomer forms a less stable, pentadentate complex, while the para-para (p,p-EDDHA) isomer is generally considered non-chelating due to steric hindrance.[2]

Mechanism of Chelation

The chelating action of this compound is a classic example of coordination chemistry. The this compound molecule, acting as a hexadentate ligand, wraps around a central metal ion, forming multiple coordinate bonds. The two nitrogen atoms of the ethylenediamine backbone, the two deprotonated phenolic oxygen atoms, and the two deprotonated carboxylate oxygen atoms donate their lone pairs of electrons to the empty d-orbitals of the ferric ion (Fe³⁺). This results in the formation of a highly stable, water-soluble metal chelate.

The overall reaction can be represented as:

Fe³⁺ + this compound⁴⁻ ⇌ [Fe(this compound)]⁻

The high stability of the Fe-EDDHA complex is attributed to the "chelate effect," where a multidentate ligand forms a more stable complex than multiple monodentate ligands with similar donor atoms. This enhanced stability is due to a favorable increase in entropy upon chelation.

Quantitative Data on Stability Constants

The stability of a metal-chelate complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The stability of this compound chelates is influenced by the metal ion, the this compound isomer, and the pH of the solution.

| Metal Ion | Chelating Agent | Log K | Reference |

| Fe³⁺ | o,o-EDDHA (racemic) | 35.86 | [3] |

| Fe³⁺ | o,o-EDDHA (meso) | 34.15 | [3] |

| Fe³⁺ | o,p-EDDHA | 28.72 | [3] |

| Ca²⁺ | This compound | 8.20 | [3] |

| Mg²⁺ | This compound | 9.00 | [3] |

| Cu²⁺ | This compound | - | [4] |

| Zn²⁺ | This compound | - | |

| Mn²⁺ | This compound | - |

Note: The table will be expanded as more data becomes available.

The exceptionally high log K value for the Fe³⁺-o,o-EDDHA complex underscores its remarkable stability, which is crucial for its effectiveness in maintaining iron solubility in challenging soil conditions.

Experimental Protocols

Synthesis of ortho,ortho-EDDHA (Mannich Reaction)

This protocol describes a modified one-step Mannich reaction for the laboratory synthesis of this compound, which primarily yields the desired ortho-ortho isomer.

Materials:

-

Phenol

-

Ethylenediamine

-

Sodium hydroxide (NaOH)

-

Glyoxylic acid (50% aqueous solution)

-

Toluene

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a reaction vessel, melt a 15-fold molar excess of phenol at 40-45°C.

-

Add ethylenediamine and sodium hydroxide to the molten phenol and stir the mixture.

-

Slowly add a 50% aqueous solution of glyoxylic acid dropwise to the mixture.

-

Heat the reaction mixture to 70°C and maintain stirring for 3 hours.[3]

-

Cool the mixture to room temperature and add deionized water and toluene.

-

Perform a liquid-liquid extraction to remove excess unreacted phenol into the toluene phase. Repeat the extraction twice.[3]

-

Separate the aqueous phase containing the this compound sodium salt.

-

To the aqueous phase, add a solution of iron(III) nitrate nonahydrate to initiate chelation.

-

Adjust the pH of the solution to 6.5 and stir for 3 hours.

-

Subsequently, raise the pH to 7-8 with a 50% aqueous sodium hydroxide solution to precipitate the Fe-EDDHA chelate.[3]

-

Filter the resulting precipitate and dry it to obtain the final product.

Determination of Stability Constants by Potentiometric Titration

This method involves titrating a solution containing the metal ion and the ligand (this compound) with a standard solution of a strong base (e.g., NaOH) and monitoring the pH change.

Materials and Equipment:

-

Potentiometer with a glass electrode and a reference electrode

-

Thermostated titration vessel

-

Burette

-

Standardized NaOH solution (e.g., 0.1 M)

-

Standardized HCl solution (e.g., 0.1 M)

-

This compound solution of known concentration

-

Metal salt solution (e.g., FeCl₃, CuSO₄) of known concentration

-

Inert electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a solution in the titration vessel containing a known concentration of this compound, the metal ion, and the inert electrolyte.

-

Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of the titrant.

-

Perform a separate titration of the this compound solution without the metal ion to determine its protonation constants.

-

Plot the titration curves (pH vs. volume of NaOH added).

-

Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants of the metal-EDDHA complexes.

Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the European Standard EN 13368-2:2017 for the determination of iron chelated by this compound isomers.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column

Mobile Phase:

-

A mixture of acetonitrile and an aqueous solution of tetrabutylammonium hydroxide (TBAH) as an ion-pairing agent. A typical mobile phase consists of an aqueous solution at pH 6.0 containing 35% acetonitrile and 5 mM TBAH.

Procedure:

-

Prepare standard solutions of the different Fe-EDDHA isomers of known concentrations.

-

Dissolve the sample containing the Fe-EDDHA chelates in the mobile phase.

-

Inject the sample and standards into the HPLC system.

-

Perform the chromatographic separation under isocratic elution conditions.

-

Detect the isomers using the UV-Vis detector at a wavelength of 480 nm.

-

Identify and quantify the different isomers by comparing their retention times and peak areas with those of the standards.

Visualizations

Logical Relationship of this compound Isomers and Chelation Stability

Caption: Relationship between this compound isomers and their Fe³⁺ chelation stability.

Experimental Workflow for HPLC Analysis of this compound Isomers

Caption: Workflow for the analysis of Fe-EDDHA isomers using HPLC.

Signaling Pathway of this compound-Facilitated Iron Uptake in Plants

Caption: this compound-mediated iron uptake and translocation pathway in plants.

Conclusion

This compound stands out as a highly effective chelating agent for iron, primarily due to the exceptional stability of the complex formed between its ortho-ortho isomer and ferric ions. This technical guide has provided a comprehensive overview of the mechanism of action of this compound, from its fundamental coordination chemistry to its practical application in enhancing iron bioavailability. The presented quantitative data, detailed experimental protocols, and illustrative diagrams offer valuable resources for researchers, scientists, and professionals in drug development and related fields. A thorough understanding of the principles outlined herein is essential for the effective utilization of this compound and the development of novel chelating agents for various applications.

References

- 1. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time [mdpi.com]

- 4. Effect of the tether on the Mg(II), Ca(II), Cu(II) and Fe(III) stability constants and pM values of chelating agents related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of EDDHA: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid), or EDDHA, is a potent hexadentate chelating agent renowned for its high affinity for ferric iron (Fe³⁺). This characteristic makes it invaluable in various scientific and industrial applications, from preventing iron chlorosis in agriculture to its potential use in chelation therapy and as a research tool in studies involving metal ion homeostasis. This technical guide provides an in-depth overview of the laboratory-scale synthesis and purification of this compound, focusing on the preparation of the biologically and commercially significant ortho-ortho (o,o) isomer. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis and purification workflow are presented to aid researchers in obtaining high-purity this compound for their studies.

Introduction

This compound is a complex organic molecule with the chemical formula C₁₈H₂₀N₂O₆[1][2][3]. Its structure, featuring two phenolic groups, two amino groups, and two carboxylic acid groups, allows it to form a stable octahedral complex with iron and other trivalent metal ions. The synthesis of this compound typically yields a mixture of positional isomers, including ortho-ortho (o,o), ortho-para (o,p), and para-para (p,p) forms[4][5][6]. The o,o-EDDHA isomer is of particular interest due to the high stability of its iron complex over a wide pH range, a critical factor for its efficacy in various applications[4][7]. This guide will focus on the synthesis and purification of o,o-EDDHA.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound is a modified Mannich reaction, which involves the condensation of phenol, glyoxylic acid, and ethylenediamine in the presence of a base[7][8]. This one-step method, while convenient, results in a mixture of isomers and byproducts, necessitating a robust purification strategy.

Experimental Protocol: Synthesis of Crude this compound

This protocol is adapted from established methodologies for the synthesis of this compound and its derivatives.

Materials:

-

Phenol (reagent grade)

-

Glyoxylic acid solution (50 wt. % in H₂O)

-

Ethylenediamine (≥99%)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) for pH adjustment

-

Ethanol

-

Acetone

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

-

Heating mantle

-

pH meter

Procedure:

-

In a round-bottom flask, dissolve phenol in an appropriate solvent (e.g., water or an excess of phenol can act as a solvent).

-

Heat the mixture to a specific temperature, typically between 50-70°C, with constant stirring.

-

In a separate vessel, prepare a solution of ethylenediamine in deionized water.

-

Slowly and simultaneously add the glyoxylic acid solution and the ethylenediamine solution to the heated phenol mixture over a period of 1.5 to 3 hours.

-

After the addition is complete, add a solution of sodium hydroxide to maintain an alkaline pH, which is crucial for the reaction to proceed.

-

Continue to stir the reaction mixture at the elevated temperature for several hours to ensure the reaction goes to completion.

-

After the reaction period, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by ethanol and acetone to remove unreacted starting materials and some impurities.

-

Dry the crude this compound product in a vacuum oven.

Purification of this compound

The crude this compound obtained from the synthesis is a mixture of isomers and other impurities. For most research applications, purification is essential to isolate the desired o,o-EDDHA isomer. Crystallization is a widely used and effective method for this purpose.

Experimental Protocol: Purification by Crystallization

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., water, ethanol/water mixture)

-

Beakers and Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Filtration apparatus (Buchner funnel, filter paper)

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. The choice of solvent is critical and may require some experimentation to find the optimal system where this compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Once the this compound is completely dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

To maximize the yield of crystals, place the flask in an ice bath for a period of time.

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven. The purity of the obtained o,o-EDDHA can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield and purity of synthesized this compound can vary significantly depending on the reaction conditions and purification efficiency. The following table summarizes typical data reported in the literature for this compound synthesis.

| Parameter | Value | Reference |

| Synthesis Yield (Crude) | ~60% | |

| Purity of o,o-EDDHA after Purification | ≥98% | |

| Yield of Chelation Reaction with Iron | 91-97.5% |

Characterization

The synthesized and purified this compound should be characterized to confirm its identity and purity. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the different isomers of this compound[4][5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the this compound molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and purification workflow for this compound and the chelation reaction with iron.

Caption: Workflow for the synthesis and purification of o,o-EDDHA.

Caption: Chelation of ferric iron (Fe³⁺) by o,o-EDDHA.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound for laboratory use. By following the detailed protocols and understanding the underlying chemical principles, researchers can produce high-purity o,o-EDDHA, a critical reagent for a wide range of scientific investigations. The provided workflows and data serve as a valuable resource for scientists and professionals in chemistry, biology, and drug development.

References

- 1. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of o,p-EDDHA and its detection as the main impurity in o,o-EDDHA commercial iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Purification and crystallization of NADP+-specific isocitrate dehydrogenase from Escherichia coli using polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN102050753B - Production process for synthetizing this compound (Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) ferric-sodium complex) Ferrochel with one-step method - Google Patents [patents.google.com]

Different isomers of EDDHA and their characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the various isomers of ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA), a powerful chelating agent. The focus is on the distinct characteristics of these isomers, their synthesis, analytical separation, and their critical role in iron delivery, particularly in agricultural applications.

Introduction to this compound and its Isomeric Forms

Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid), commonly known as this compound, is a hexadentate chelating agent highly effective at binding trivalent metal ions, most notably iron (Fe³⁺). Its primary application is in agriculture to correct iron deficiency (chlorosis) in plants, especially in alkaline and calcareous soils where iron availability is limited. The efficacy of this compound is intrinsically linked to its isomeric structure. This compound exists as both positional isomers and stereoisomers, each with unique properties influencing its stability and biological activity.

Positional Isomers: These isomers differ in the substitution position of the hydroxyl group on the phenyl rings.

-

ortho-ortho (o,o-EDDHA): Both hydroxyl groups are in the ortho position relative to the ethylenediamine bridge. This configuration allows for the formation of a highly stable octahedral complex with iron, involving two amine, two carboxylate, and two phenolate groups. This isomer is recognized as the most effective form for iron chelation and delivery to plants in a wide range of soil pH.

-

ortho-para (o,p-EDDHA): One hydroxyl group is in the ortho position, and the other is in the para position. While it can chelate iron, the resulting complex is less stable than the o,o-EDDHA chelate. It is often considered an impurity in commercial this compound products.

-

para-para (p,p-EDDHA): Both hydroxyl groups are in the para position. This isomer is generally considered ineffective as an iron chelate for agricultural purposes due to its inability to form a stable complex with iron.

Stereoisomers of o,o-EDDHA: The ortho-ortho isomer itself exists as two stereoisomers due to the presence of two chiral centers.

-

meso (meso-o,o-EDDHA): This is an achiral diastereomer with a plane of symmetry.

-

racemic (d,l-o,o-EDDHA): This is a racemic mixture of two enantiomers (d- and l-isomers).

The ratio of these stereoisomers can significantly impact the overall stability and performance of the iron chelate.

Physicochemical Characteristics and Stability of this compound Isomers

The stability of the iron-EDDHA complex is paramount to its function. The ortho-ortho isomer forms the most stable complex with iron, making it resistant to displacement by other cations present in the soil and maintaining iron solubility across a broad pH range, particularly in alkaline conditions (pH > 7).[1] The ortho-para isomer forms a less stable complex, while the para-para isomer shows negligible chelation.

| Isomer | Chelation of Fe³⁺ | Stability in Alkaline Soils | Agricultural Efficacy |

| ortho-ortho (o,o) | High | High | Excellent |

| ortho-para (o,p) | Moderate | Low to Moderate | Limited |

| para-para (p,p) | Negligible | Very Low | Ineffective |

Within the o,o-EDDHA isomer, the racemic form is reported to be more stable than the meso form.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound is typically achieved through a Mannich reaction involving phenol, ethylenediamine, and glyoxylic acid under alkaline conditions.[2][3] The reaction yields a mixture of positional isomers, with the ortho-ortho isomer being the desired product. The ratio of isomers can be influenced by reaction conditions such as temperature, pH, and the molar ratio of reactants.

General Synthesis Protocol for o,o-EDDHA:

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnels, add phenol. Heat the phenol to 50-70°C with stirring.[3]

-

Addition of Reactants: Simultaneously and uniformly add 50 wt% glyoxylic acid and ethylenediamine dropwise over a period of 1.5 hours.[3]

-

Alkaline Addition: Following the initial addition, simultaneously and uniformly add another portion of 50 wt% glyoxylic acid and a 32% sodium hydroxide solution dropwise over 1.5 hours.[3]

-

Reaction: After the additions are complete, raise the temperature to 75-90°C and maintain it for 1-3 hours to complete the reaction.[3]

-

Extraction and Purification: The resulting this compound sodium salt solution is then subjected to extraction with an organic solvent to remove unreacted phenol.[2]

-

Crystallization of meso-o,o-EDDHA: The pH of the this compound sodium salt solution is adjusted to 6-7 with an acidity regulator to induce crystallization. Fractional crystallization by carefully controlling the pH can be used to obtain a meso-o,o-EDDHA product with a purity of over 95%.[2]

Synthesis of o,p-EDDHA: The synthesis of the ortho-para isomer has been reported for its use as a standard in analytical methods to quantify impurities in commercial o,o-EDDHA products. The process involves reacting N-(2-hydroxyphenyl)ethylenediamine with p-hydroxybenzaldehyde and cyanide, followed by hydrolysis.

Separation and Analysis of this compound Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound isomers.

HPLC Method for Separation of meso and racemic o,o-EDDHA Isomers:

-

Mobile Phase: 5 mM H₂SO₄ containing 0.01 mM Fe₂(SO₄)₃.[4][5]

-

Detection: UV-Vis detector at 480 nm.[6]

-

Principle: This method allows for the separation of the dl-racemic and meso isomers of Fe-EDDHA. To determine the total Fe-EDDHA content as a single peak, the mobile phase can be modified to 3 mM H₂SO₄ with 50 mM Na₂SO₄ and 0.01 mM Fe₂(SO₄)₃.[4][5]

General HPLC System Parameters:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Evaluation of Iron Uptake from this compound Chelates in Plants (Hydroponics)

This protocol describes a method to assess the efficacy of different this compound isomers in providing iron to plants in a controlled hydroponic system.

Experimental Setup:

-

Plant Germination: Germinate seeds of a suitable plant species (e.g., pea, Pisum sativum) in a germination tray with perlite or vermiculite.

-

Hydroponic System: Transfer uniform seedlings to a hydroponic system. Each plant should be placed in a container with an aerated nutrient solution.

-

Nutrient Solution: Prepare a complete nutrient solution lacking iron. A typical composition is provided in the table below.

-

Iron Treatment: Add the different Fe-EDDHA isomer preparations (e.g., pure meso-o,o-Fethis compound, pure racemic-o,o-Fethis compound, o,p-Fethis compound) to the nutrient solutions at a specific concentration (e.g., 18 µM Fe).[7] Include a control group with no added iron.

-

Growth Conditions: Maintain the plants in a growth chamber with controlled light, temperature, and humidity.

-

Data Collection: After a set period (e.g., 2-3 weeks), harvest the plants. Measure parameters such as shoot and root dry weight, chlorophyll content (using a SPAD meter or solvent extraction), and the iron concentration in plant tissues (using atomic absorption spectroscopy or ICP-MS).

Composition of a Typical Hydroponic Nutrient Solution:

| Nutrient | Concentration |

| Macronutrients | |

| KNO₃ | 1.0 mM |

| Ca(NO₃)₂·4H₂O | 1.0 mM |

| MgSO₄·7H₂O | 0.4 mM |

| KH₂PO₄ | 0.2 mM |

| Micronutrients | |

| H₃BO₃ | 10 µM |

| MnSO₄·H₂O | 0.5 µM |

| ZnSO₄·7H₂O | 0.5 µM |

| CuSO₄·5H₂O | 0.2 µM |

| (NH₄)₆Mo₇O₂₄·4H₂O | 0.1 µM |

Mechanism of Iron Uptake from this compound Chelates

Plants have evolved two main strategies for iron acquisition from the soil.

-

Strategy I (Dicotyledonous and non-graminaceous monocotyledonous plants): This strategy involves the reduction of Fe³⁺ to Fe²⁺ at the root surface by a ferric chelate reductase enzyme before uptake. The plant roots also acidify the rhizosphere by releasing protons, which increases iron solubility. Once inside the root cells, Fe²⁺ is re-oxidized to Fe³⁺ and chelated by organic molecules like citrate for transport within the plant.[8]

-

Strategy II (Graminaceous plants): These plants release phytosiderophores, which are low-molecular-weight chelating agents that bind to Fe³⁺ in the soil. The entire Fe³⁺-phytosiderophore complex is then transported into the root cells via specific transporters.

This compound chelates are particularly effective for Strategy I plants. The chelate transports the iron to the root surface, where the plant's reduction mechanism releases the iron from the chelate, allowing for its uptake. The high stability of the o,o-EDDHA-Fe complex ensures that the iron remains in a soluble form accessible to the root.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. CN113416143B - Preparation method of meso o, o-EDDHA - Google Patents [patents.google.com]

- 3. CN112778148B - Preparation method of this compound chelated iron salt - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hort [journals.ashs.org]

- 8. Iron requirement and iron uptake from various iron compounds by different plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of EDDHA in Plant Iron Nutrition: A Technical Guide to Mitigating Chlorosis

An In-depth Technical Guide for Researchers and Scientists

Iron (Fe) is an essential micronutrient for plants, playing a critical role in chlorophyll synthesis, respiration, and various enzymatic reactions. However, its low solubility in alkaline and calcareous soils often leads to iron deficiency chlorosis, a condition characterized by yellowing of leaves due to insufficient chlorophyll production, which can severely impact plant growth and crop yield. The application of synthetic iron chelates is a common and effective strategy to combat this nutritional disorder. Among these, ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) stands out for its high stability and efficacy, particularly in challenging soil conditions. This technical guide provides a comprehensive overview of the role of Fe-EDDHA in plant iron nutrition, intended for researchers, scientists, and professionals in drug development and agriculture.

The Chemistry and Efficacy of this compound

This compound is a chelating agent that forms a stable complex with iron, protecting it from precipitation at high soil pH. The effectiveness of Fe-EDDHA is largely attributed to its chemical structure, which includes different isomers: ortho-ortho (o,o), ortho-para (o,p), and para-para (p,p).

The ortho-ortho isomer of this compound is the most stable and effective form for soil applications because it maintains iron in a soluble, plant-available form across a wide pH range, even up to pH 11.[1][2][3][4] The ortho-para isomer is less stable and provides a quicker but shorter-term release of iron, while the para-para isomer is generally considered ineffective as an iron fertilizer.[2][4] The higher the percentage of the ortho-ortho isomer in a commercial Fe-EDDHA product, the more effective it is in preventing and correcting iron chlorosis.[3]

Mechanism of Iron Uptake from Fe-EDDHA by Strategy I Plants

Dicotyledonous and non-graminaceous monocotyledonous plants utilize a reduction-based mechanism known as Strategy I for iron uptake.[5][6] This process involves several key steps at the root surface:

-

Rhizosphere Acidification: The plant root actively pumps protons (H⁺) into the surrounding soil (rhizosphere), lowering the pH and increasing the solubility of ferric iron (Fe³⁺).[6][7]

-

Fe³⁺ Chelate Reduction: A membrane-bound enzyme, ferric chelate reductase (FCR), located on the root epidermis, reduces the chelated ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺).[5][7]

-

Fe²⁺ Transport: The resulting ferrous iron is then transported across the root cell membrane by specific iron transporters, such as IRT1 (Iron-Regulated Transporter 1).[5][7]

The precise mechanism of how iron is released from the this compound chelate at the root surface is thought to involve a "shuttle mechanism," where the this compound ligand releases the iron ion upon reduction and can then potentially chelate other iron ions from the soil, though this is also influenced by competing cations like copper and aluminum.[8][9][10]

Quantitative Impact of this compound on Plant Growth and Iron Nutrition

Numerous studies have demonstrated the positive effects of Fe-EDDHA application on various plant parameters. The following tables summarize quantitative data from research on soybean and citrus, two crops susceptible to iron deficiency chlorosis.

Table 1: Effect of Fe-EDDHA on Soybean (Glycine max)

| Treatment | SPAD Value (Chlorophyll Index) | Plant Height (cm) | Seed Yield ( g/plant ) | Iron Concentration in Leaves (mg/kg) | Reference |

| Control (No Fe) | 30.2 | 23.3 | 3.1 | - | [11] |

| Soil Applied Fe-EDDHA | 38.5 | 30.0 | 5.8 | - | [11] |

| Foliar Applied Fe-EDDHA (V2) | 40.1 | 29.9 | 6.2 | - | [11] |

| Foliar Applied Fe-EDDHA (V5) | 41.6 | 33.4 | 7.0 | - | [11] |

| Control (No Fe) | - | - | 2722 kg/ha | - | [12] |

| Fe-EDDHA Seed Application | Lower IDC score (2.2 vs 2.4) | - | No significant difference | - | [12] |

| Control (No Fe) | - | - | - | - | [13] |

| Fe-EDDHA | Increased | Increased | Increased | - | [13] |

| Fe-EDDHMA | Increased | Increased | Increased | - | [13] |

| Fe-HBED | Increased (longer effect) | Increased | Lower than other chelates | - | [13] |

Table 2: Effect of Fe-EDDHA on Citrus (Citrus limon)

| Treatment (g Fe-EDDHA/tree) | SPAD Value (Chlorophyll Index) | Foliar Iron Concentration (mg/kg) | Fruit Yield (Mg/ha) | Reference |

| 0 (Control) | - | - | - | [2][14] |

| 50 | Increased | 77 | 40 | [2][14] |

| 100 | Increased | 77 | 40 | [2][14] |

| 150 | No significant increase over 100g | No significant increase | No significant increase | [2][14] |

Experimental Protocols

Hydroponic Culture for Evaluating Iron Chelates

This protocol outlines a general procedure for assessing the efficacy of different iron chelates in a controlled hydroponic system.

1. Plant Material and Germination:

-

Select a plant species susceptible to iron chlorosis (e.g., soybean, cucumber, or petunia).

-

Germinate seeds in a sterile, inert medium such as rockwool, perlite, or vermiculite moistened with deionized water.

-

Grow seedlings under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 25°C).

2. Nutrient Solution Preparation:

-

Prepare a complete nutrient solution without iron. A modified Hoagland or Arnon solution is commonly used.

-

The basal nutrient solution should contain all essential macro- and micronutrients except for iron.

-

Prepare stock solutions of each nutrient salt to facilitate the final preparation of the nutrient solution.

-

The pH of the final nutrient solution should be adjusted to a range that can induce iron deficiency in the absence of a chelate (e.g., pH 7.5-8.0).[15][16][17][18][19]

3. Experimental Design and Treatments:

-

Use a completely randomized design with a sufficient number of replicates (e.g., 4-6) for each treatment.

-

Treatments should include:

-

A negative control (no iron added).

-

A positive control with a standard iron source (e.g., Fe-EDTA at optimal pH).

-

Different concentrations of the iron chelates to be tested (e.g., Fe-EDDHA, ortho-ortho Fe-EDDHA, ortho-para Fe-EDDHA).

-

-

Transfer seedlings with uniform size to the hydroponic units containing the respective treatment solutions.

4. Data Collection and Analysis:

-

Monitor plant growth and visual symptoms of chlorosis regularly.

-

Measure chlorophyll content non-destructively using a SPAD meter at different time points.

-

At the end of the experiment, harvest the plants and separate them into roots and shoots.

-

Determine the fresh and dry weight of the plant material.

-

Analyze the iron concentration in the dried plant tissues using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Measure the ferric chelate reductase activity in the roots.

Ferric Chelate Reductase (FCR) Activity Assay

This assay measures the ability of plant roots to reduce Fe³⁺ to Fe²⁺.

1. Reagents:

-

Assay solution: 0.1 mM Fe(III)-EDTA, 0.3 mM Ferrozine, and a buffer (e.g., 10 mM MES-NaOH, pH 5.5).[20]

2. Procedure:

-

Excise roots from plants grown under iron-sufficient and iron-deficient conditions.

-

Rinse the roots with deionized water.

-

Incubate a known weight of roots in the assay solution in the dark for a specific period (e.g., 30-60 minutes).

-

The Ferrozine will form a purple-colored complex with the reduced Fe²⁺.

-

Measure the absorbance of the solution at 562 nm using a spectrophotometer.

-

Calculate the FCR activity based on the amount of Fe²⁺-Ferrozine complex formed per gram of root fresh weight per unit of time.

Chlorophyll Content Measurement

A SPAD meter provides a rapid and non-destructive estimation of leaf chlorophyll content.

1. Calibration:

-

Calibrate the SPAD meter according to the manufacturer's instructions before taking measurements.

2. Measurement:

-

Select the youngest fully expanded leaves for measurement, as they are the first to show symptoms of iron deficiency.

-

Take multiple readings (e.g., 3-5) from different spots on the same leaf, avoiding the midrib and major veins, and average the values.

-

For a more accurate quantification, a correlation curve can be established between the SPAD readings and the chlorophyll concentration determined by solvent extraction and spectrophotometry for the specific plant species.

Signaling Pathways and Visualizations

The plant's response to iron deficiency is regulated by a complex signaling network. In Arabidopsis, a model for Strategy I plants, the transcription factor FIT (FER-like iron deficiency-induced transcription factor) plays a central role.[5][21]

Iron Deficiency Signaling Pathway

Under iron-deficient conditions, a signaling cascade is initiated, leading to the activation of FIT. FIT then forms heterodimers with other basic helix-loop-helix (bHLH) transcription factors (e.g., bHLH38, bHLH39, bHLH100, and bHLH101) to upregulate the expression of genes involved in iron uptake, such as FRO2 and IRT1.[6][7][21] Upstream regulators, including other bHLH proteins and kinases, perceive the iron status of the plant and modulate the activity of FIT.[21][22][23][24][25]

Caption: Simplified signaling pathway of iron uptake in Strategy I plants.

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for a research project aimed at evaluating the efficacy of Fe-EDDHA.

Caption: A typical experimental workflow for evaluating Fe-EDDHA efficacy.

Logical Relationship of this compound Function

This diagram illustrates the logical sequence of events from the presence of iron in the soil to its utilization by the plant, highlighting the critical role of this compound.

Caption: Logical flow of this compound's role in plant iron availability.

Conclusion

Fe-EDDHA, particularly its ortho-ortho isomer, is a highly effective tool for managing iron nutrition in plants grown in alkaline and calcareous soils. Its ability to maintain iron in a soluble and plant-available form overcomes the limitations of soil chemistry that typically lead to iron deficiency. A thorough understanding of its mechanism of action, coupled with robust experimental methodologies, is crucial for optimizing its use in agricultural and research settings. The continued investigation into the intricate signaling pathways governing plant iron homeostasis will further enhance our ability to develop more efficient and sustainable strategies for improving crop nutrition and productivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Chelate this compound to correct the iron deficiency in Italian lemon trees (Citrus limon (L.) Osbeck) [scielo.org.mx]

- 3. A Quick Method to Quantify Iron in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iron and FER-LIKE IRON DEFICIENCY-INDUCED TRANSCRIPTION FACTOR-dependent regulation of proteins and genes in Arabidopsis thaliana roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The Transcriptional Control of Iron Homeostasis in Plants: A Tale of bHLH Transcription Factors? [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. research.wur.nl [research.wur.nl]

- 10. Considerations on the shuttle mechanism of Fethis compound chelates at the soil-root interface in case of Fe deficiency [agris.fao.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Effectiveness of Fethis compound, FeEDDHMA, and FeHBED in Preventing Iron-Deficiency Chlorosis in Soybean [pubmed.ncbi.nlm.nih.gov]

- 14. Chelate this compound to correct the iron deficiency in Italian lemon trees (Citrus limon (L.) Osbeck) | REVISTA TERRA LATINOAMERICANA [terralatinoamericana.org.mx]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 18. nutrihydro.com [nutrihydro.com]

- 19. nutrihydro.com [nutrihydro.com]

- 20. researchgate.net [researchgate.net]

- 21. FIT, a regulatory hub for iron deficiency and stress signaling in roots, and FIT-dependent and -independent gene signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. embopress.org [embopress.org]

- 24. How plants cope with iron deficiency [uni-muenster.de]

- 25. Iron uptake, signaling, and sensing in plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of EDDHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA). This compound is a synthetic chelating agent widely used in agriculture to correct iron deficiencies in crops grown in alkaline and calcareous soils. Its persistence and mobility in the environment are of significant interest to researchers and environmental scientists. This document summarizes key findings on the biodegradation, photodegradation, sorption, and mobility of this compound, presenting available quantitative data and detailing relevant experimental methodologies.

Biodegradation

This compound is notably resistant to biodegradation in both soil and aquatic environments. Studies have consistently shown that microbial activity does not significantly contribute to the dissipation of this compound in soil.

Quantitative Data on Biodegradation

Scientific literature indicates that this compound and its related compound EDDHSA are difficult to biodegrade under standard test conditions.[1][2] In a 4-week incubation experiment with calcareous soil, biodegradation did not significantly contribute to the decline in the concentration of any this compound chelate.[3] While some aminopolycarboxylic acids (APCAs) are known to biodegrade, this compound's complex structure appears to hinder microbial breakdown.[4]

Table 1: Summary of this compound Biodegradation Studies

| Environmental Compartment | Study Type | Observation | Quantitative Data | Reference |

| Water | Aerobic, static test | Difficult to biodegrade | Not readily biodegradable | [1][2] |

| Calcareous Soil | 4-week incubation | Biodegradation not a significant factor in concentration decline | No significant biodegradation observed | [3] |

Experimental Protocol: Aerobic Biodegradation in Water (Based on PN-88-C-0561)

The following provides a generalized methodology for assessing the aerobic biodegradation of organic compounds in water, based on the principles of the Polish standard PN-88-C-0561, which has been cited in studies on this compound biodegradation.[2]

Objective: To determine the degree of aerobic biodegradation of this compound in an aqueous medium.

Materials:

-

Test substance: this compound

-

Inoculum: Activated sludge from a municipal wastewater treatment plant.

-

Mineral medium: Containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).

-

Organic medium: A source of organic carbon to support microbial activity.

-

Reference substance (for comparison, e.g., a readily biodegradable compound like sodium acetate).

-

Control (without test substance).

Procedure:

-

Preparation of Test Solutions: Prepare solutions of the test substance (this compound), reference substance, and a control in the mineral and organic medium.

-

Inoculation: Inoculate the prepared solutions with a standardized amount of activated sludge.

-

Incubation: Incubate the test vessels under aerobic conditions, in the dark, at a constant room temperature for a specified period (e.g., 20 days).[2]

-

Sampling and Analysis: At regular intervals (e.g., daily), withdraw samples from each test vessel.

-

Measurement: Analyze the concentration of the test substance (this compound) in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation of Biodegradation: The degree of biodegradation is calculated as the percentage decrease in the concentration of the test substance over time, corrected for any abiotic degradation observed in a sterile control.

Diagram 1: Experimental Workflow for Aerobic Biodegradation Study

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 3. The biodegradability of this compound chelates under calcareous soil conditions [agris.fao.org]

- 4. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of EDDHA: A Technical Guide for Researchers

Introduction

Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) is a powerful hexadentate chelating agent renowned for its ability to form stable, water-soluble complexes with metal ions, particularly iron (Fe³⁺). This property makes Fe-EDDHA a highly effective micronutrient fertilizer for preventing and correcting iron deficiency chlorosis in plants, especially in alkaline and calcareous soils where iron availability is limited.[1][2][3] The efficacy of this compound is intrinsically linked to its solubility, which dictates its mobility in soil, uptake by plants, and compatibility in various application systems such as fertigation and hydroponics.[4]

This technical guide provides an in-depth overview of the solubility of this compound in various solvents, factors influencing its solubility, and detailed experimental protocols for its determination. This document is intended for researchers, chemists, and professionals in the fields of agricultural science and drug development.

Quantitative Solubility Data

This compound, particularly in its chelated form as Fe-EDDHA, exhibits excellent solubility in water. This high aqueous solubility is a key characteristic for its agricultural applications.[1][5] Quantitative data from technical specifications of commercial products are summarized below.

Table 1: Aqueous Solubility of Fe-EDDHA

| Solvent | Temperature | Solubility (g/L) |

| Water | 20°C | 60 |

| Water | 20°C | ~120[4][6] |

Note on Organic Solvents: There is a notable lack of published quantitative data on the solubility of this compound in organic solvents. This is primarily due to its highly polar nature, conferred by its two carboxylic acid and two phenolic hydroxyl groups, which makes it sparingly soluble in non-polar organic solvents. Its principal applications are in aqueous systems, thus research has focused on its behavior in water.

Factors Influencing this compound Solubility and Stability

The solubility and stability of this compound in aqueous solutions are not static and are significantly influenced by several factors:

-

pH: The pH of the solution is the most critical factor. Fe-EDDHA is stable and remains soluble over a wide pH range, typically from 4 to 9, making it superior to other chelates like EDTA or DTPA in alkaline conditions.[4][7] At very acidic pH (e.g., pH 3), the total chelate concentration may be affected due to lower solubility.[1]

-

Isomerism: this compound exists as several positional isomers, primarily ortho-ortho, ortho-para, and para-para this compound. The ortho-ortho isomer forms the most stable and biologically effective chelate with iron.[1] An increase in pH tends to favor the formation of the more stable ortho-ortho isomer in solution.[1] The presence of less stable isomers can affect the overall stability and performance of the product.

-

Presence of Competing Ions: High concentrations of competing metal ions in a solution can potentially lead to transchelation, where the competing ion displaces the iron from the this compound chelate. However, Fe-EDDHA demonstrates high stability against this process under typical agricultural conditions.

Experimental Protocols

Determining the solubility of this compound is crucial for quality control and formulation development. Below is a detailed methodology based on the widely accepted shake-flask method, coupled with UV-Vis spectrophotometry for concentration determination.

Protocol: Determination of Aqueous Solubility of Fe-EDDHA using the Shake-Flask Method

1. Principle:

This method determines the equilibrium solubility of a compound in a specific solvent. An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured. For Fe-EDDHA, which is colored, UV-Vis spectrophotometry provides a straightforward method for quantification.[8]

2. Materials and Equipment:

-

Fe-EDDHA powder

-

Deionized or distilled water (solvent)

-

Analytical balance

-

Thermostatic orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

pH meter

3. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Fe-EDDHA and dissolve it in a volumetric flask with the solvent to prepare a stock solution of known concentration (e.g., 1000 mg/L).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the expected solubility range (e.g., 5, 10, 25, 50, 100 mg/L).

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for Fe-EDDHA, which is approximately 480 nm.[8]

-

Use the solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the regression equation (y = mx + c).

-

-

Equilibration (Shake-Flask):

-

Add an excess amount of Fe-EDDHA powder to several flasks containing a known volume of the solvent (e.g., 25 mL of water). The excess solid should be clearly visible.

-

Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests can determine the minimum time to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any undissolved solids, first centrifuge the aliquot and then filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

Dilute the clear, saturated filtrate with the solvent as necessary to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λ_max (480 nm).

-

-

Calculation:

-

Use the regression equation from the calibration curve to calculate the concentration of Fe-EDDHA in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of Fe-EDDHA in the solvent at the specified temperature.

-

Repeat the measurement for all replicate flasks and report the average solubility and standard deviation.

-

Visualizations

Logical Relationships in Fe-EDDHA Isomerism

The following diagram illustrates the relationship between the different isomers of this compound and their effectiveness as iron chelates.

Caption: Relationship between this compound isomers and their chelating effectiveness.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental protocol for determining the solubility of Fe-EDDHA.

Caption: Workflow for determining Fe-EDDHA solubility via the shake-flask method.

References

- 1. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nutrindustrial.com [nutrindustrial.com]

- 4. solufeed.com [solufeed.com]

- 5. 5 Useful Properties of this compound-FE - Alligo Horizon [alligohorizon.com]

- 6. This compound Fe 6% – HeiBei ChengXin [sodium-cyanide.com]

- 7. hort [journals.ashs.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of EDDHA-Metal Complexes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) and its metal complexes. This document is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key concepts and workflows.

Introduction to this compound and its Metal Complexes

Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (this compound) is a hexadentate chelating agent that forms highly stable complexes with various metal ions.[1] Its structure, featuring two amine groups, two phenolic hydroxyl groups, and two carboxylic acid groups, allows it to coordinate with a metal ion at six points, forming a stable octahedral geometry.[1] This strong chelation capacity makes this compound and its metal complexes, particularly with iron (Fe-EDDHA), highly effective in agricultural applications for treating metal deficiencies in crops, a condition often referred to as chlorosis.[2][3]

The synthesis of this compound can result in different positional isomers, primarily the ortho,ortho, ortho,para, and para,para forms.[3][4] The o,o-EDDHA isomer is known to form the most stable iron chelates.[3] Spectroscopic techniques are indispensable for the structural elucidation, quantification, and stability assessment of these isomers and their metal complexes.

Spectroscopic Techniques for Analysis

A suite of spectroscopic methods is employed to analyze this compound-metal complexes, each providing unique insights into their structure and properties. The most common techniques include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for confirming the formation of this compound-metal complexes and for quantitative analysis. The chelation of a metal ion by this compound leads to the appearance of new absorption bands in the visible region of the spectrum, often resulting in a colored solution.

| Compound/Complex | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Solvent/Conditions |

| Fe(III)-EDDHA | ~214 | ~285 | ~480 | Aqueous Solution[2] |

| Cu(II) Complexes (general) | - | 340-450 | 550-800 | DMSO[5] |

| Ni(II) Complexes (general) | 495 | 660 | 720 | Aqueous Solution[6] |

| Zn(II)-Murexide Complex | 450 | - | - | pH 7[7] |

| Cu(II)-Murexide Complex | 470 | - | - | pH 5.5[7] |

Note: The λmax values for Cu(II) and Ni(II) complexes are general ranges and can vary depending on the specific ligand and coordination environment. The data for Zn(II) and Cu(II) with Murexide is provided as an example of spectrophotometric determination of these ions.

This protocol outlines the general procedure for the quantitative determination of Fe-EDDHA.

1. Materials and Instrumentation:

-

Double beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fe-EDDHA standard

-

Deionized water

-

Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

-

Prepare a stock solution of Fe-EDDHA of a known concentration (e.g., 1000 mg/L) in deionized water.

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from approximately 10 to 100 µg/mL.[8]

3. Sample Preparation:

-

Dissolve the sample containing Fe-EDDHA in deionized water to obtain a concentration within the range of the standard solutions.

-

Filter the sample solution if any particulate matter is present.

4. Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range of 200-800 nm.

-

Use deionized water as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax), which for Fe-EDDHA is approximately 480 nm.[2][8] The optimal pH for measurement is around 4.87.[8]

5. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determine the concentration of Fe-EDDHA in the sample by interpolating its absorbance on the calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups involved in the chelation of the metal ion by the this compound ligand. Changes in the vibrational frequencies of the carboxylate (-COO⁻), phenolic hydroxyl (-OH), and amine (N-H) groups provide direct evidence of coordination.

| Functional Group | Free this compound (cm⁻¹) | This compound-Metal Complex (cm⁻¹) | Assignment |

| O-H stretch (phenolic) | Broad, ~3400-2500 | Diminished or absent | Involvement of phenolic -OH in chelation |

| C=O stretch (carboxylic acid) | ~1700 | - | Disappearance of protonated carboxyl |

| C=O stretch (asymmetric, COO⁻) | - | ~1630-1575 | Coordination of carboxylate group |

| C=O stretch (symmetric, COO⁻) | - | ~1400-1300 | Coordination of carboxylate group |

| C-N stretch | ~1100-1000 | Shifted | Involvement of amine nitrogen in chelation |

| M-O stretch | - | ~600-400 | Metal-oxygen bond formation |

| M-N stretch | - | ~500-400 | Metal-nitrogen bond formation |

Note: The exact peak positions can vary depending on the specific metal ion, the physical state of the sample (solid or solution), and the measurement technique (e.g., KBr pellet, ATR).

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound-metal complexes.

1. Materials and Instrumentation:

-

FT-IR spectrometer

-

Agate mortar and pestle

-

Pellet press

-

KBr powder (spectroscopic grade, dried)

-

Solid this compound-metal complex sample

2. Sample Preparation:

-

Grind a small amount (1-2 mg) of the this compound-metal complex sample to a fine powder using the agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.

3. Pellet Formation:

-

Transfer the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

4. FT-IR Measurement:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.